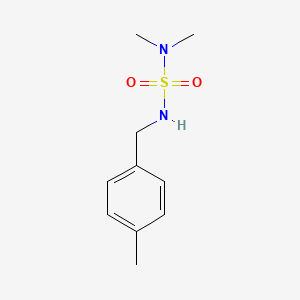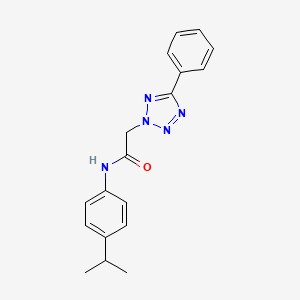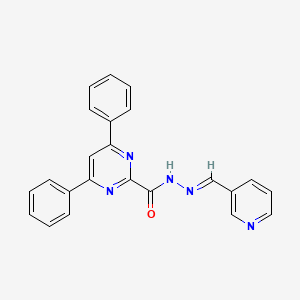![molecular formula C12H10ClNO4 B5570871 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound with applications in various fields of chemistry and pharmacology. It's part of the coumarin family, known for a wide range of biological activities.
Synthesis Analysis
- The synthesis involves multiple steps starting from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, which undergoes reactions to yield various derivatives, including those similar to 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (Čačić et al., 2009).
- Another relevant synthesis pathway involves the reaction of hydrogen atoms with acetamide derivatives in a para-hydrogen matrix, leading to various reaction products (Haupa et al., 2020).
Molecular Structure Analysis
- X-ray crystallography and NMR studies are common methods used for determining the molecular structure of similar acetamide derivatives (Xiao-lon, 2015).
Chemical Reactions and Properties
- Acetamide derivatives undergo various reactions such as hydrogen abstraction, forming radicals that could react further to extend the molecule size or include other functional groups (Haupa et al., 2020).
- The compounds in this family also participate in cyclo-condensation reactions, forming structurally diverse molecules (Čačić et al., 2006).
Physical Properties Analysis
- Physical properties such as melting points, solubility, and crystalline structure are often studied using techniques like X-ray crystallography and NMR (Kitano & Kuchitsu, 1973).
科学的研究の応用
Design and Synthesis in Drug Development
Research has shown that derivatives of 2H-chromen, which share a core similarity with "2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide," are synthesized for their potential antibacterial activity. For instance, thiazolidin-4-ones based on 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid have been designed and synthesized, indicating the compound's role in creating new antibacterial agents (Čačić et al., 2009). Similarly, thiazole substituted coumarins derived from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate have been explored for their antimicrobial activities, showcasing the compound's utility in drug discovery (Parameshwarappa et al., 2009).
Exploration of Biological Activities
Further studies demonstrate the compound's significance in exploring biological activities. New molecules derived from coumarin, oxadiazole, and acetamide have been synthesized and evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria, emphasizing the role of such compounds in developing new antibacterial agents (Rasool et al., 2016). Another study on new coumarins complemented by quantum chemical studies highlights the compound's involvement in understanding the molecular basis of its activity and potential applications in material science (Al-Amiery et al., 2016).
Antioxidant Activity Assessment
The antioxidant activity of synthesized coumarin derivatives has been assessed, indicating the potential health benefits and therapeutic applications of such compounds. This includes exploring the mechanisms behind their antioxidant properties and comparing them to known antioxidants like ascorbic acid (Kadhum et al., 2011).
Environmental and Agricultural Applications
Notably, the research also touches on environmental and agricultural aspects, such as the study on chloroacetamide herbicides and their metabolism in liver microsomes, which informs on the environmental fate and potential health impacts of herbicide use (Coleman et al., 2000). This dual focus on both biomedical and environmental applications underscores the broad research interest in compounds with the "2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide" structure or related chemical entities.
特性
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCDDIZZAINDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)
![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)
![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)